molecular formula C8H4BrClS B6234257 3-bromo-7-chloro-1-benzothiophene CAS No. 1782425-22-2

3-bromo-7-chloro-1-benzothiophene

Cat. No. B6234257
CAS RN: 1782425-22-2
M. Wt: 247.5
InChI Key:
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Description

3-bromo-7-chloro-1-benzothiophene is an organic compound containing bromine, chlorine, and sulfur elements . It is a very stable compound with a light yellow to reddish-brown crystalline solid form . It has a molecular weight of 261.57 .


Synthesis Analysis

The synthesis of 3-bromo-7-chloro-1-benzothiophene is usually obtained by reacting benzo[b]thiophene with methyl bromide or stannous chloride. Benzo[b]thiophene is first reacted with methyl bromide or stannous chloride, and then the target product is obtained by oxidation or reduction reaction .


Molecular Structure Analysis

The IUPAC name of 3-bromo-7-chloro-1-benzothiophene is 3-(bromomethyl)-7-chloro-1-benzothiophene . The InChI code is 1S/C9H6BrClS/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2 .


Chemical Reactions Analysis

3-bromomethyl-7-chlorobenzo[b]thiophene undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .


Physical And Chemical Properties Analysis

3-bromo-7-chloro-1-benzothiophene has a density of 1.693±0.06 g/cm3 (Predicted), a boiling point of 345.5±27.0 °C (Predicted), and a flash point of 162.8°C . It has a vapor pressure of 0.000122mmHg at 25°C and a refractive index of 1.704 .

Safety and Hazards

This compound may cause irritation to the human body, so appropriate protective equipment such as gloves and safety glasses should be worn when handling . It is also recommended to operate in a well-ventilated area . The compound has been assigned the GHS05 pictogram, with the signal word “Danger” and the hazard statement H314 .

Future Directions

3-bromo-7-chloro-1-benzothiophene is commonly used as a starting material or reagent in organic synthesis reactions. It has potential anti-cancer activity in the field of medicine, so it is widely studied for the development of anti-tumor drugs . In addition, it can also be used for dye synthesis, pesticide preparation, and organic optoelectronic materials research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-7-chloro-1-benzothiophene involves the bromination and chlorination of benzothiophene.", "Starting Materials": [ "Benzothiophene", "Bromine", "Chlorine", "Sulfuric acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Benzothiophene is first treated with bromine in the presence of sulfuric acid to yield 3-bromobenzothiophene.", "3-bromobenzothiophene is then treated with chlorine in the presence of hydrogen peroxide and sodium hydroxide to yield 3-bromo-7-chlorobenzothiophene.", "Finally, 3-bromo-7-chlorobenzothiophene is treated with sodium hydroxide and water to yield 3-bromo-7-chloro-1-benzothiophene." ] }

CAS RN

1782425-22-2

Product Name

3-bromo-7-chloro-1-benzothiophene

Molecular Formula

C8H4BrClS

Molecular Weight

247.5

Purity

95

Origin of Product

United States

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